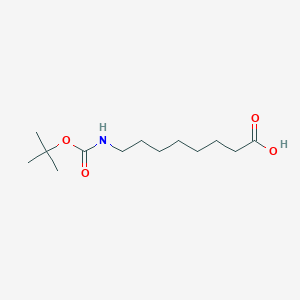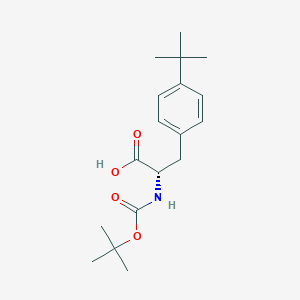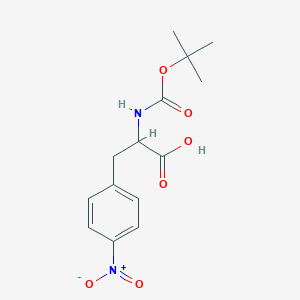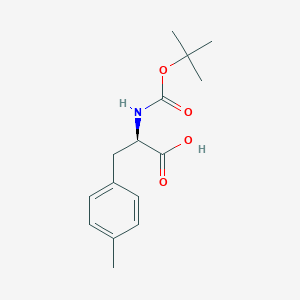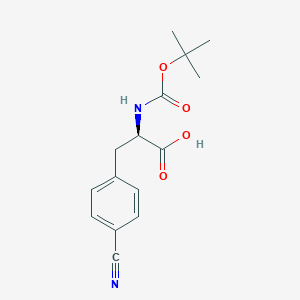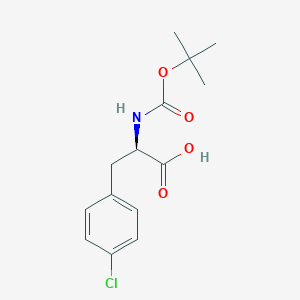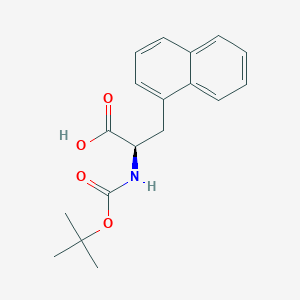
Boc-3-(1-naphthyl)-D-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-3-(1-naphthyl)-D-alanine is an amino acid building block used in peptide synthesis . It is a white to off-white powder with a molecular formula of C18H21NO4 and a molecular weight of 315.36 .
Molecular Structure Analysis
The molecular structure of Boc-3-(1-naphthyl)-D-alanine consists of a naphthyl group, an alanine group, and a tert-butoxycarbonyl (Boc) group . The InChI Key is KHHIGWRTNILXLL-HNNXBMFYSA-N .Chemical Reactions Analysis
Boc-3-(1-naphthyl)-D-alanine is primarily used in peptide synthesis . It can participate in Suzuki–Miyaura coupling reactions, a widely-used transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
Boc-3-(1-naphthyl)-D-alanine is a white to off-white powder . It has a molecular weight of 315.36 . It is recommended to store it at 2-8 °C .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Boc-D-1-Nal-OH: is commonly used as a building block in the synthesis of peptides . Its protective Boc group shields the amino functionality during the peptide coupling reactions, which is a critical step in solid-phase peptide synthesis. This allows for the selective deprotection and coupling of amino acids to form complex peptide chains.
Medicinal Chemistry
In medicinal chemistry, Boc-D-1-Nal-OH serves as a precursor in the development of melanocortin receptor 3 (MC3R) agonists . These agonists have potential therapeutic applications in treating conditions like obesity and metabolic syndrome due to their role in energy homeostasis.
Organic Synthesis
The compound is instrumental in organic synthesis, particularly in the creation of peptidomimetics . These molecules mimic the structure of peptides and are used to investigate peptide functions and interactions, which can lead to the development of new drugs.
Analytical Chemistry
In analytical chemistry, Boc-D-1-Nal-OH can be used as a standard or reference compound when calibrating instruments or developing analytical methods for peptide-related studies .
Chemical Engineering
Boc-D-1-Nal-OH: finds its application in chemical engineering, especially in process development for the synthesis of complex organic molecules . Its role as a building block means it can be incorporated into various synthetic pathways, optimizing production processes for efficiency and yield.
Materials Science
In materials science, the compound’s properties can be harnessed to create novel materials with peptide-like structures, potentially leading to the development of new biomaterials .
Environmental Science
While direct applications in environmental science are not explicitly documented, the synthesis and use of compounds like Boc-D-1-Nal-OH can contribute to the understanding of environmental pollutants’ breakdown and the design of environmentally friendly synthetic routes .
Biochemistry and Pharmacology
Boc-D-1-Nal-OH: is used in biochemistry and pharmacology research to synthesize compounds that can modulate biological pathways, offering insights into disease mechanisms and therapeutic targets .
Safety and Hazards
Boc-3-(1-naphthyl)-D-alanine should be handled with care. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Use personal protective equipment as required . In case of accidental release, ensure adequate ventilation, avoid dust formation, and sweep up and shovel into suitable containers for disposal .
Wirkmechanismus
- Boc-D-1-Nal-OH is a building block used in peptide synthesis . However, specific primary targets for this compound are not widely documented. It’s essential to recognize that Boc-D-1-Nal-OH serves as a precursor for more complex peptide structures rather than having direct biological targets.
Target of Action
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHIGWRTNILXLL-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370341 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-(1-naphthyl)-D-alanine | |
CAS RN |
76932-48-4 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



